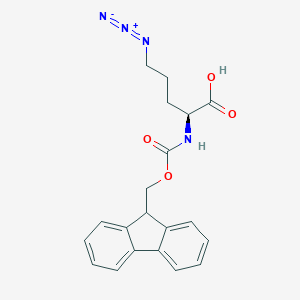

(S)-5-Azido-2-(Fmoc-amino)pentanoic acid

概要

説明

(S)-5-Azido-2-(Fmoc-amino)pentanoic acid is a compound that features an azido group and a fluorenylmethyloxycarbonyl (Fmoc) protected amino group. This compound is of significant interest in the field of peptide synthesis and bioorganic chemistry due to its unique structural properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Azido-2-(Fmoc-amino)pentanoic acid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the azido group. One common method involves the use of Fmoc-protected amino acids, which are then subjected to azidation reactions. The azidation can be achieved using sodium azide in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound often employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of the compound by sequentially adding protected amino acids to a growing peptide chain anchored to a solid resin .

化学反応の分析

Reactions Involving the Azido Group

The δ-azido group participates in bioorthogonal reactions, including:

Staudinger Reduction

| Reaction Conditions | Product | Application |

|---|---|---|

| Reductant: Triphenylphosphine (PPh₃) in THF/H₂O (1:1) at 25°C | Amine (δ-NH₂) | Post-synthetic peptide modification (e.g., fluorescent labeling) |

Mechanism: The azide reacts with PPh₃ to form an iminophosphorane intermediate, hydrolyzed to yield a primary amine .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Reaction Conditions | Product | Yield |

|---|---|---|

| Catalyst: CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%), 25°C, 12h | 1,4-Triazole | >90% |

Applications:

- Site-specific bioconjugation to alkynes (e.g., PEGylation, fluorophore attachment) .

- Solid-phase peptide synthesis (SPPS) for clickable side chains .

Fmoc Deprotection

The Fmoc group is cleaved under standard SPPS conditions:

| Reagent | Conditions | Mechanism |

|---|---|---|

| 20% piperidine in DMF | 10–20 min, room temperature | Base-induced β-elimination |

Note: The azido group remains stable during Fmoc removal .

Peptide Bond Formation via Carboxylic Acid

The terminal carboxylic acid is activated for peptide coupling:

| Activation Method | Coupling Agent | Solvent |

|---|---|---|

| HOBt/DIC | HBTU or HATU | DMF |

| Yield: 85–95% |

Example: Incorporation into peptides like Akt2 inhibitors and lantibiotic analogs .

Stability Under SPPS Conditions

The δ-azido group is resistant to:

Comparative Reactivity

This compound’s versatility in SPPS and bioconjugation highlights its role in advancing peptide-based drug discovery and protein engineering.

科学的研究の応用

Peptide Synthesis

Overview : (S)-5-Azido-2-(Fmoc-amino)pentanoic acid serves as a crucial building block in the synthesis of peptides and peptidomimetics. Its azido functionality allows for the incorporation of bioactive molecules or targeting ligands into peptides, enhancing their therapeutic potential.

Solid-Phase Peptide Synthesis (SPPS) : This compound is particularly valuable in SPPS due to its stability under common deprotection conditions, such as trifluoroacetic acid and piperidine. The azido group can be converted to an amine via Staudinger reduction, facilitating further modifications of the synthesized peptides.

Drug Development

Therapeutic Applications : The compound is instrumental in developing novel therapeutic agents, especially antimicrobial peptides. Researchers have employed this compound to create peptides that selectively target specific receptors or enzymes associated with various diseases, thus improving potency and selectivity.

Case Studies : Studies have demonstrated the successful incorporation of this compound into peptide sequences that exhibit enhanced biological activity against pathogens, showcasing its potential in drug discovery and development .

Bioconjugation

Click Chemistry : The azido group in this compound is highly reactive and participates in click chemistry reactions with alkynes or phosphines. This property is exploited for bioconjugation applications, where biomolecules such as antibodies, proteins, or nanoparticles are labeled with fluorophores or drugs.

Applications in Bioimaging and Drug Delivery : The ability to selectively label biomolecules enables advancements in bioimaging techniques and the development of targeted drug delivery systems. This approach enhances the efficacy of therapeutic agents while minimizing side effects .

Material Science

Functional Materials : The self-assembly properties of this compound make it suitable for fabricating functional materials. Its incorporation into polymer matrices can lead to materials with tailored properties for specific applications in nanotechnology and biomaterials.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Key building block for SPPS; allows incorporation of bioactive molecules into peptides. |

| Drug Development | Used to develop antimicrobial peptides; enhances potency and selectivity against disease targets. |

| Bioconjugation | Facilitates selective labeling of biomolecules through click chemistry; applicable in drug delivery systems. |

| Material Science | Utilized in creating functional materials with self-assembly properties for nanotechnology applications. |

作用機序

The mechanism of action of (S)-5-Azido-2-(Fmoc-amino)pentanoic acid primarily involves its reactivity with other chemical groups. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and bioorthogonal. This property is exploited in click chemistry for bioconjugation and labeling studies . The Fmoc group serves as a protective group that can be selectively removed to expose the amino functionality for further reactions .

類似化合物との比較

Similar Compounds

- Fmoc-β-azido L-alanine

- Fmoc-γ-azido L-homoalanine

- Fmoc-δ-azido L-ornithine

- Fmoc-ε-azido L-lysine

Uniqueness

(S)-5-Azido-2-(Fmoc-amino)pentanoic acid is unique due to its specific combination of the azido and Fmoc groups, which provide distinct reactivity and protection features. This makes it particularly useful in peptide synthesis and bioconjugation applications, where selective reactions and protection/deprotection steps are crucial .

生物活性

(S)-5-Azido-2-(Fmoc-amino)pentanoic acid, also known as Fmoc-5-azido-L-norvaline or Fmoc-L-δ-azidoornithine, is a specialized amino acid derivative widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This compound is notable for its azido group, which allows for various modifications and applications in biochemical research.

- Molecular Formula : C20H20N4O4

- Molecular Weight : 410.4 g/mol

- Purity : ≥97.0% (HPLC)

- Optical Activity : [α]/D 3.5±0.3° (c = 1 in ethyl acetate)

The presence of the azido group () is significant as it remains stable under conditions typically used in peptide synthesis, such as trifluoroacetic acid (TFA) and piperidine. The azido group can be converted into an amine through Staudinger reduction, facilitating further functionalization of peptides and proteins .

Applications in Peptide Synthesis

This compound serves multiple roles in peptide chemistry:

- Solid Phase Peptide Synthesis (SPPS) : It is utilized to synthesize modifiable side-chain peptides and proteins, allowing researchers to introduce various functional groups at specific sites within peptides .

- Click Chemistry : The azido moiety provides a handle for click chemistry reactions, enabling the formation of triazoles with alkynes, which can be used for labeling or crosslinking applications in biochemical studies .

- Bioconjugation : The compound can be incorporated into proteins to study local electrostatic environments using infrared (IR) spectroscopy, enhancing our understanding of protein dynamics and interactions .

Biological Activity and Case Studies

The biological activity of this compound has been explored in various contexts:

Case Study 1: Protein Labeling

In a study involving the incorporation of azidohomoalanine into proteins, researchers demonstrated that the azide could effectively serve as an IR probe. This application highlighted its utility in probing local electrostatic environments within proteins, providing insights into protein structure and function .

Case Study 2: Drug Delivery Systems

Research into amino acid prodrugs has shown that derivatives like this compound can enhance the bioavailability of therapeutic agents. For instance, studies have indicated that amino acid prodrugs exhibit improved absorption profiles when administered orally due to their affinity for amino acid transporters . This suggests potential applications in developing drug delivery systems that leverage the properties of this compound.

Comparative Analysis with Other Amino Acid Derivatives

| Compound Name | Stability | Click Chemistry | SPPS Application |

|---|---|---|---|

| This compound | High | Yes | Yes |

| Fmoc-Azidolysine | Moderate | Yes | Yes |

| Fmoc-Norvaline | Low | No | Yes |

This table illustrates the stability and applicability of this compound compared to other derivatives, emphasizing its superior stability and versatility in chemical reactions.

特性

IUPAC Name |

(2S)-5-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4/c21-24-22-11-5-10-18(19(25)26)23-20(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,23,27)(H,25,26)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPIDQLSARDIPX-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648863 | |

| Record name | 5-Azido-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1097192-04-5 | |

| Record name | 5-Azido-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-5-Azido-2-(Fmoc-amino)pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。